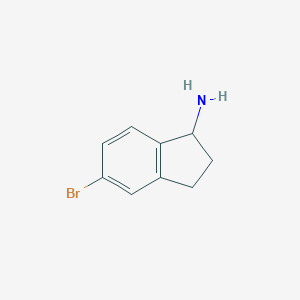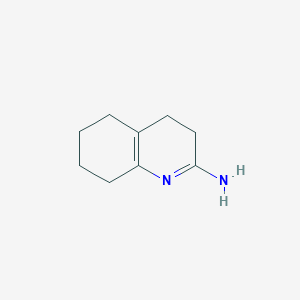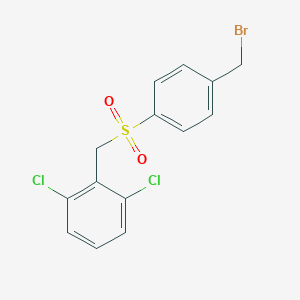![molecular formula C16H14FNO B070452 [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol CAS No. 195253-43-1](/img/structure/B70452.png)
[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids and acts on the same receptors in the brain as natural cannabinoids, such as THC.
Wirkmechanismus
The mechanism of action of [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol involves its binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding leads to the activation of signaling pathways that produce the compound's physiological effects, including analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol produces potent analgesic effects, making it a potential alternative to traditional pain medications. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis. There is also evidence to suggest that [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol may have anti-cancer properties, although further research is needed to fully understand its potential in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol in lab experiments is its potent analgesic effects, which can be useful in studying pain pathways and developing new pain medications. However, one limitation is the potential for abuse and dependence, which can make it difficult to use in certain types of studies.
Zukünftige Richtungen
There are several potential future directions for research on [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol, including further studies on its potential therapeutic applications, as well as studies on its safety and potential for abuse. Additionally, there is a need for more research on the mechanism of action of this compound and how it interacts with other signaling pathways in the brain. Overall, [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol shows promise as a potential therapeutic agent, but further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol involves the reaction of 4-fluorobenzyl chloride with indole-3-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then reacted with methanol to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Research on [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol has primarily focused on its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. Studies have shown that this compound can activate cannabinoid receptors in the brain and produce analgesic effects, making it a potential alternative to traditional pain medications.
Eigenschaften
CAS-Nummer |
195253-43-1 |
|---|---|
Produktname |
[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol |
Molekularformel |
C16H14FNO |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]methanol |
InChI |
InChI=1S/C16H14FNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10,19H,9,11H2 |
InChI-Schlüssel |
HQGMGSCTOMOISN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CO |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)




![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)


![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)



